4-[(2-methylpropanoyl)amino]-N-(2-phenylethyl)benzamide
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Overview
Description
4-[(2-methylpropanoyl)amino]-N-(2-phenylethyl)benzamide is a chemical compound with the molecular formula C19H22N2O2 and a molecular weight of 310.39 g/mol . This compound is known for its unique structure, which includes a benzamide core substituted with a 2-methylpropanoyl group and a 2-phenylethyl group. It has various applications in scientific research and industry due to its distinct chemical properties.
Preparation Methods
The synthesis of 4-[(2-methylpropanoyl)amino]-N-(2-phenylethyl)benzamide typically involves the reaction of 4-aminobenzamide with 2-methylpropanoyl chloride and 2-phenylethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
4-[(2-methylpropanoyl)amino]-N-(2-phenylethyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
4-[(2-methylpropanoyl)amino]-N-(2-phenylethyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-[(2-methylpropanoyl)amino]-N-(2-phenylethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-[(2-methylpropanoyl)amino]-N-(2-phenylethyl)benzamide can be compared with other benzamide derivatives, such as:
N-(2-phenylethyl)benzamide: Lacks the 2-methylpropanoyl group, which may result in different chemical and biological properties.
4-[(2-methylpropanoyl)amino]benzamide: Lacks the 2-phenylethyl group, which may affect its interactions with molecular targets.
N-(2-phenylethyl)-4-aminobenzamide: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
Properties
Molecular Formula |
C19H22N2O2 |
---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
4-(2-methylpropanoylamino)-N-(2-phenylethyl)benzamide |
InChI |
InChI=1S/C19H22N2O2/c1-14(2)18(22)21-17-10-8-16(9-11-17)19(23)20-13-12-15-6-4-3-5-7-15/h3-11,14H,12-13H2,1-2H3,(H,20,23)(H,21,22) |
InChI Key |
KHQUZXQPXLILLE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NCCC2=CC=CC=C2 |
Origin of Product |
United States |
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